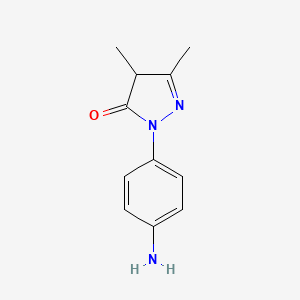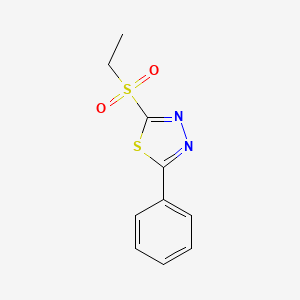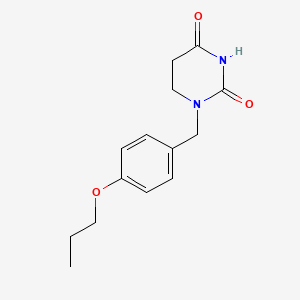![molecular formula C9H9N5O2 B12918376 5-Amino-2-[(6-oxo-1,6-dihydropyridin-2-yl)amino]pyrimidin-4(3H)-one CAS No. 77961-61-6](/img/structure/B12918376.png)
5-Amino-2-[(6-oxo-1,6-dihydropyridin-2-yl)amino]pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-2-[(6-oxo-1,6-dihydropyridin-2-yl)amino]pyrimidin-4(3H)-one is a heterocyclic compound that has garnered interest due to its unique structure and potential applications in various fields of science. This compound features a pyrimidine ring fused with a dihydropyridine moiety, which contributes to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-[(6-oxo-1,6-dihydropyridin-2-yl)amino]pyrimidin-4(3H)-one typically involves the reaction of 2-aminopyrimidine with a suitable dihydropyridine derivative under controlled conditions. One common method includes the use of cyanoacetamides and 3-carbamoylchromones in the presence of sodium ethoxide in refluxing ethanol . This reaction yields the desired compound in moderate to high yields, depending on the specific reactants and conditions used.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-[(6-oxo-1,6-dihydropyridin-2-yl)amino]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives with altered electronic properties.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrimidine or dihydropyridine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
5-Amino-2-[(6-oxo-1,6-dihydropyridin-2-yl)amino]pyrimidin-4(3H)-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a probe in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: The compound has potential therapeutic applications due to its ability to interact with specific molecular targets, such as kinases and receptors.
Industry: It is used in the development of novel materials with unique electronic and optical properties
Mechanism of Action
The mechanism of action of 5-Amino-2-[(6-oxo-1,6-dihydropyridin-2-yl)amino]pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to modulation of their activity. For example, it has been shown to inhibit tyrosine kinase 2 (Tyk2) by binding to its pseudo kinase domain, thereby affecting downstream signaling pathways involved in inflammation and immune response .
Comparison with Similar Compounds
Similar Compounds
2-Amino-6-oxo-5-salicyloyl-1,6-dihydropyridine-3-carboxamides: These compounds share a similar dihydropyridine structure and exhibit comparable biological activities.
2-(2-amino-1,6-dihydro-6-oxo-purin-9-yl)methoxy-1,3-propanediol:
Uniqueness
5-Amino-2-[(6-oxo-1,6-dihydropyridin-2-yl)amino]pyrimidin-4(3H)-one is unique due to its specific combination of a pyrimidine ring with a dihydropyridine moiety. This structural feature imparts distinct electronic and steric properties, making it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
77961-61-6 |
|---|---|
Molecular Formula |
C9H9N5O2 |
Molecular Weight |
219.20 g/mol |
IUPAC Name |
5-amino-2-[(6-oxo-1H-pyridin-2-yl)amino]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C9H9N5O2/c10-5-4-11-9(14-8(5)16)13-6-2-1-3-7(15)12-6/h1-4H,10H2,(H3,11,12,13,14,15,16) |
InChI Key |
WIWZHKYZYZUIIY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)NC(=C1)NC2=NC=C(C(=O)N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


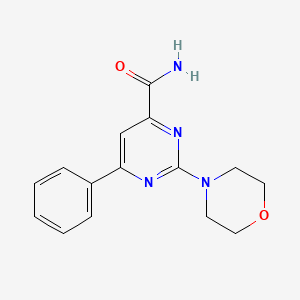

![2,3,4-Triphenyl-2H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B12918298.png)

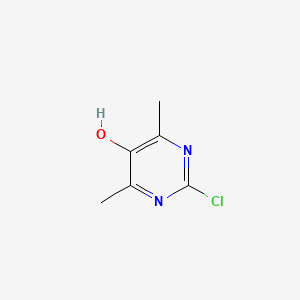
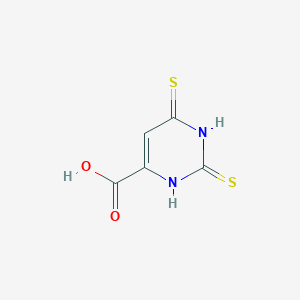
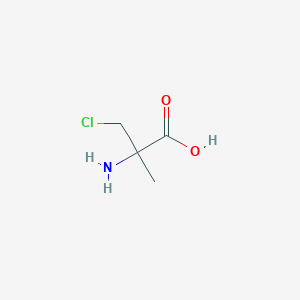
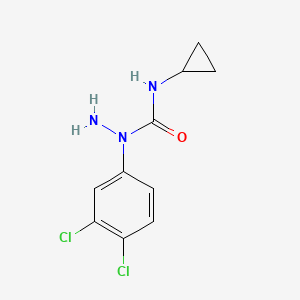
![Ethyl 4-{3-[(dimethylcarbamoyl)amino]phenyl}-1,6-dimethyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B12918326.png)
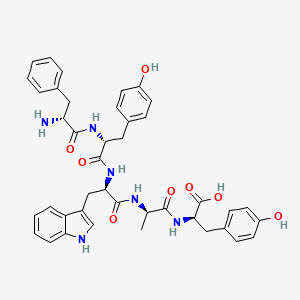
![7-[(3-Amino-1,2,4-thiadiazole-5-sulfonyl)methyl]-5-chloroquinolin-8-ol](/img/structure/B12918335.png)
